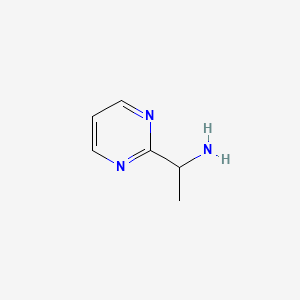

1-(Pyrimidin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDKCZQAZOFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717779 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-24-5 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine

Foreword: The Strategic Imperative for Chiral Pyrimidinyl Amines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in DNA, RNA, and a multitude of clinically successful drugs.[1][2][3] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a versatile component in drug design.[1] When this heterocyclic core is appended with a chiral amine, such as in (R)-1-(Pyrimidin-2-yl)ethanamine, the resulting molecule becomes a high-value chiral building block. Enantiomerically pure amines are critical components in modern pharmaceuticals, where stereochemistry dictates efficacy and safety.[4] Consequently, the development of robust, scalable, and efficient methods for producing single-enantiomer building blocks like (R)-1-(Pyrimidin-2-yl)ethanamine is a paramount objective for researchers in process chemistry and drug development.

This guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine. It moves beyond a simple recitation of methods to explore the underlying principles, comparative advantages, and practical considerations of each approach, grounded in authoritative scientific literature.

A Comparative Overview of Synthetic Strategies

The synthesis of a single enantiomer can be broadly approached in two ways: by separating a racemic mixture (resolution) or by creating the desired enantiomer selectively from a prochiral precursor (asymmetric synthesis). Each strategy has evolved significantly, offering a diverse toolkit for the modern chemist.

Caption: High-level approaches to (R)-1-(Pyrimidin-2-yl)ethanamine.

The choice of strategy is dictated by factors including cost of goods, scalability, atom economy, and environmental impact. While classical resolution remains a viable industrial method, modern catalysis—both chemical and biological—offers more elegant and efficient pathways.

| Methodology | Core Principle | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Asymmetric Catalysis | Stereoselective conversion of a prochiral ketone or imine using a chiral metal-ligand complex.[5][6] | High (70-99%) | Excellent (>95%) | High atom economy, high throughput screening of catalysts is possible. | High cost of precious metals (Ir, Ru, Rh), ligand sensitivity, potential for metal contamination. |

| Biocatalysis (e.g., IREDs) | Enzyme-catalyzed asymmetric reduction of an imine or reductive amination of a ketone.[7][8] | High (80-99%) | Excellent (>99%) | Extremely high selectivity, mild reaction conditions (aqueous media, RT), environmentally benign. | Enzyme stability can be an issue, requires specific cofactors (e.g., NADPH), substrate scope may be limited. |

| Dynamic Kinetic Resolution (DKR) | Couples enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer.[9][10] | Very High (>90%) | Excellent (>99%) | Overcomes the 50% yield limit of traditional KR, high efficiency. | Requires compatibility between the enzyme and the racemization catalyst, can be complex to optimize. |

| Classical Chiral Resolution | Separation of a racemic amine via crystallization of diastereomeric salts formed with a chiral acid.[11][12] | Theoretical max of 50% (per cycle) | High (>98% after recrystallization) | Well-established, robust, and often scalable technology. No specialized catalysts needed. | Poor atom economy (discards ≥50% of material), requires screening of resolving agents and solvents, can be labor-intensive. |

Deep Dive into Synthetic Methodologies

Asymmetric Catalysis: The Power of Transition Metals

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for creating chiral centers.[13] The synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine via this route typically involves the reduction of an imine formed from 2-acetylpyrimidine, or the direct reductive amination of the ketone.

Causality Behind the Choice: Iridium and Ruthenium complexes are frequently chosen for the hydrogenation of N-heteroaromatic compounds and imines.[14][15] The choice of a chiral ligand, such as a derivative of BINAP, Josiphos, or a chiral diamine, is critical as it creates the chiral environment around the metal center that dictates the facial selectivity of hydride delivery to the C=N bond.[14] The addition of acids or other additives can be crucial for activating the substrate or promoting catalyst turnover.[13]

A representative transformation is the iridium-catalyzed asymmetric reductive amination of 2-acetylpyridine, a closely related substrate, which has been shown to produce chiral amines with high yield and enantioselectivity.[15] Formic acid/triethylamine is often used as the hydride source in these transfer hydrogenation reactions.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[8][16] For the synthesis of (R)-1-(Pyrimidin-2-yl)ethanamine, two enzymatic strategies are particularly compelling: Dynamic Kinetic Resolution (DKR) and asymmetric reductive amination.

2.2.1 Dynamic Kinetic Resolution (DKR)

DKR provides a highly efficient route from the racemic amine to a single enantiomer product, circumventing the 50% yield limitation of standard kinetic resolution.[10] This chemoenzymatic process synergistically combines:

-

Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates the (R)-amine, leaving the (S)-amine unreacted.

-

In-Situ Racemization: A transition metal catalyst (e.g., a Shvo or other ruthenium complex) continuously racemizes the unreacted (S)-amine back to the racemic mixture.[10]

This ensures that the entire starting material pool is available for conversion into the desired acylated (R)-enantiomer, which can then be easily deprotected.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 6. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]

- 11. onyxipca.com [onyxipca.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-(Pyrimidin-2-yl)ethanamine. As a key building block in medicinal chemistry, understanding the nuanced characteristics of this molecule is paramount for its effective application in research and drug development. This document synthesizes available data to offer a detailed technical resource for scientists working with this compound.

Molecular Identity and Structure

This compound is a primary amine featuring a pyrimidine ring attached to an ethylamine moiety. The pyrimidine ring, a diazine heterocycle, imparts distinct electronic properties that influence the molecule's reactivity and biological activity.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Identifiers

A clear identification of the molecule is crucial. While much of the commercially available data pertains to the hydrochloride salt, this guide will distinguish between the free base and its salt form where possible.

| Identifier | Value | Source |

| IUPAC Name | 1-(Pyrimidin-2-yl)ethan-1-amine | PubChem[1] |

| PubChem CID (Free Base) | 56592977 | PubChem[1] |

| CAS Number (HCl Salt) | 1616809-52-9 | BLDpharm, Fisher Scientific[2][3] |

| Molecular Formula (Free Base) | C₆H₉N₃ | PubChem[1] |

| Molecular Weight (Free Base) | 123.16 g/mol | PubChem[1] |

| SMILES (Free Base) | CC(N)c1ncccn1 | PubChem[1] |

| InChI (Free Base) | InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3 | PubChem[1] |

Physical and Chemical Properties

Obtaining experimental data for the free base of this compound is challenging, as it is most commonly supplied and handled as its hydrochloride salt for stability reasons. The data presented below is a combination of computed values for the free base and experimental data for related compounds.

Computed Physical Properties (Free Base)

The following properties have been calculated using computational models and provide valuable estimates in the absence of experimental data.

| Property | Value | Source |

| Molecular Weight | 123.158 g/mol | LookChem[4] |

| XLogP3 | -0.4 | LookChem[4] |

| Hydrogen Bond Donor Count | 1 | LookChem[4] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[4] |

| Rotatable Bond Count | 2 | LookChem[4] |

| Exact Mass | 123.079647 g/mol | LookChem[4] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[1] |

| Boiling Point (Predicted) | 205.5 °C at 760 mmHg | LookChem[4] |

| Density (Predicted) | 1.095 g/cm³ | LookChem[4] |

| Flash Point (Predicted) | 100 °C | LookChem[4] |

| Refractive Index (Predicted) | 1.544 | LookChem[4] |

Properties of the Hydrochloride Salt

The hydrochloride salt is the more common commercial form.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 159.62 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for C-C bond formation and subsequent amination, common in the synthesis of pyrimidine derivatives.[5] A plausible and frequently utilized synthetic strategy involves the nucleophilic substitution of a suitable pyrimidine precursor.

Proposed Synthetic Pathway

A common route for synthesizing similar aminopyrimidine derivatives involves the reaction of a chloropyrimidine with an appropriate nucleophile.[5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General Procedure):

-

Synthesis of 2-Acetylpyrimidine: To a solution of 2-chloropyrimidine in an anhydrous solvent such as THF, a Grignard reagent like methylmagnesium bromide is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is then quenched, and the product is extracted and purified.

-

Reductive Amination: The resulting 2-acetylpyrimidine is subjected to reductive amination. This can be achieved using various methods, such as reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation over a catalyst like Raney Nickel.

-

Purification: The final product, this compound, is purified using standard laboratory techniques such as distillation or column chromatography.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically in the aromatic region (δ 8.5-9.5 ppm). The ethanamine side chain would exhibit a quartet for the methine proton and a doublet for the methyl protons. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the pyrimidine ring carbons and the two carbons of the ethanamine side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3200-3500 cm⁻¹. C-H stretching and C=N and C=C stretching vibrations of the pyrimidine ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the ethyl side chain.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the presence of the primary amine and the pyrimidine ring.

-

Amine Reactivity: The primary amine group is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with aldehydes and ketones to form imines.

-

Pyrimidine Ring Reactivity: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of the amine group and can itself participate in certain reactions, although it is generally quite stable.

Applications in Research and Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. This compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Derivatives have been investigated for a range of biological activities, including as kinase inhibitors and for their anti-fibrotic properties.[5]

Logical Relationship of Application:

Caption: Role in drug discovery workflow.

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling this compound and its salts.

Hazard Identification (Hydrochloride Salt)

The following hazard information is based on data for the hydrochloride salt.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.[1]

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While experimental data for the free base is limited, this guide provides a comprehensive overview based on available computed data, information on its hydrochloride salt, and knowledge of related pyrimidine derivatives. As research involving this compound continues, a more complete experimental profile will undoubtedly emerge, further enabling its application in the development of novel therapeutics.

References

Sources

- 1. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1616809-52-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Chemscene ChemScene | this compound hydrochloride | 1G | | Fisher Scientific [fishersci.com]

- 4. 2-(Pyrimidin-2-yl)ethanamine|lookchem [lookchem.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(Pyrimidin-2-yl)ethanamine

This guide provides a comprehensive analysis of this compound, a crucial building block in medicinal chemistry. Moving beyond a simple statement of its molecular weight, we delve into the scientific principles behind its determination, its significance in experimental design, and its role in the broader context of drug discovery and development. This document is structured to provide not just data, but actionable insights for the laboratory professional.

Core Physicochemical Properties

This compound is a substituted pyrimidine derivative valued for its utility in synthesizing complex molecules with potential therapeutic applications. An accurate understanding of its fundamental properties is the bedrock of its effective use. The compound is most commonly handled as its free base or as a hydrochloride salt to improve stability and solubility.

The distinction between molecular weight and monoisotopic (or exact) mass is critical. Molecular weight is calculated using the weighted average of the natural abundances of an element's isotopes. In contrast, exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N). This latter value is what is precisely measured in high-resolution mass spectrometry.

Below is a summary of the key quantitative data for this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound HCl (Salt) | Significance for the Researcher |

| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃[1] | Defines the elemental composition. |

| Molecular Weight | 123.16 g/mol [2] | 159.62 g/mol [1] | Essential for all stoichiometric calculations in synthesis. |

| Exact Mass | 123.080 Da | 159.056 Da (for C₆H₁₀N₃Cl)[1] | The precise value determined by high-resolution mass spectrometry. |

| CAS Number | 11268492-93-8 ((S)-enantiomer) | 1616809-52-9[1] | Unique identifier for unambiguous substance registration. |

Structure and Chemical Identity

The chemical structure dictates the molecule's properties and reactivity. This compound consists of an ethylamine group attached to the C2 position of a pyrimidine ring. The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms.

Caption: Chemical structure of this compound.

Methodologies for Molecular Weight Determination

The molecular weight of a compound is a cornerstone of its identity. Both theoretical calculation and experimental verification are necessary for a comprehensive characterization, forming a self-validating system of analysis.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₆H₉N₃).

-

Carbon (C): 6 atoms × 12.011 amu/atom = 72.066 amu

-

Hydrogen (H): 9 atoms × 1.008 amu/atom = 9.072 amu

-

Nitrogen (N): 3 atoms × 14.007 amu/atom = 42.021 amu

-

Total Molecular Weight: 72.066 + 9.072 + 42.021 = 123.159 g/mol

This calculated value is indispensable for preparing solutions of known molarity and for determining theoretical yields in a synthetic pathway.

Experimental Verification Workflow

Experimental confirmation of molecular weight is crucial for verifying the identity and purity of a synthesized or purchased compound. Mass spectrometry is the definitive technique for this purpose.

Caption: Workflow for experimental verification of molecular weight.

Protocol: Molecular Weight Verification by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the mass of the intact molecule.

-

Analysis: Inject the sample into the mass spectrometer. In positive ion mode, the amine group will readily accept a proton.

-

Expected Result: The primary species observed will be the protonated molecule, [M+H]⁺. For this compound, this will result in a peak at a mass-to-charge ratio (m/z) corresponding to its exact mass plus the mass of a proton: 123.080 + 1.007 = 124.087 . The observation of this peak provides strong evidence for the compound's identity.

Significance in Drug Development and Research

The molecular weight of this compound is not merely a physical constant; it is a critical parameter that influences every stage of the research and development pipeline.

-

Stoichiometric Precision: As a foundational building block, its molecular weight is used to calculate the precise molar quantities required for a reaction. Errors in this fundamental calculation can lead to failed reactions, impure products, and wasted resources. For instance, in a nucleophilic substitution reaction, using 12.3 mg of the compound ensures the addition of exactly 0.1 mmol to the reaction vessel.[3][4]

-

"Rule of Five" Compliance: In medicinal chemistry, Lipinski's Rule of Five provides guidelines for oral bioavailability. One of these rules states that the molecular weight should ideally be less than 500 g/mol . At 123.16 g/mol , this compound is an excellent starting fragment for building larger molecules that remain within this guideline, thereby increasing the probability of developing an orally active drug.

-

Purity and Quality Control: Confirmation of the correct molecular weight is a standard quality control check to verify the identity of raw materials and synthesized intermediates. An unexpected molecular weight can indicate the presence of impurities, residual solvent, or an incorrect product, triggering further investigation.

Safety and Handling

Compounds containing pyrimidine and amine functionalities require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[5]

-

Hazard Statements: While specific data for this exact compound may be limited, related pyrimidine derivatives are often associated with warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3- thiazol-2-yl)hydrazines. [Link]

-

Wang, L. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]

-

Bortolami, M. et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

Sources

- 1. This compound hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1344931-27-6|(R)-1-(Pyrimidin-2-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental structural motif in nature.[1][2] It forms the backbone of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][3] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery.[4][5] The synthetic tractability of the pyrimidine scaffold allows for the creation of diverse molecular architectures, leading to a wide array of pharmacological activities.[2][6] Pyrimidine-based compounds have been successfully developed into drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[7][8] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering insights into their mechanisms of action, methodologies for their evaluation, and their potential in the development of novel therapeutics.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quest for more effective and selective cancer therapies has led to the extensive investigation of pyrimidine derivatives.[9][10] Their anticancer properties often stem from their ability to interfere with critical cellular processes, such as DNA synthesis and cell cycle regulation.[11]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Pyrimidine derivatives exert their anticancer effects through various mechanisms, including:

-

Inhibition of Key Enzymes: Many pyrimidine-based anticancer agents function as antagonists of enzymes crucial for nucleotide biosynthesis.[11] A prime target is thymidylate synthase (TS) , an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[12] By inhibiting TS, these compounds deplete the dTMP pool, leading to the disruption of DNA synthesis and subsequent cell death in rapidly dividing cancer cells.[12] Other pyrimidine derivatives target protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer and play a pivotal role in cell signaling pathways that control cell growth, proliferation, and survival.[7][9]

-

Induction of Apoptosis: Several pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][13] This can be achieved by disrupting the cell cycle, leading to cell cycle arrest at specific checkpoints, and activating apoptotic pathways.[9]

-

DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can insert themselves between the base pairs of DNA (intercalation), disrupting its structure and function.[13] Additionally, they can inhibit topoisomerase enzymes, which are responsible for managing the topological state of DNA during replication and transcription.[13] Inhibition of these enzymes leads to DNA damage and ultimately, cell death.[13]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.[14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Step-by-Step Methodology: [16][17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against various human cancer cell lines, providing a quantitative comparison of their potency.[6][18]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-Pyrazine-Oxazole Derivative | MCF-7 (Breast) | 29.40 ± 0.21 | [18] |

| Pyrimidine-Pyrazine-Oxazole Derivative | HCT116 (Colon) | Varies | [18] |

| Pyrimidine-Pyrazine-Oxazole Derivative | PC3 (Prostate) | Varies | [18] |

| Pyrido[2,3-d]pyrimidine Derivative | A549 (Lung) | Varies | [19] |

| Pyrido[2,3-d]pyrimidine Derivative | HepG2 (Liver) | Varies | [18] |

| 2-(phenylamino)pyrimidine derivative | EGFR mutant cell lines | 0.2 ± 0.01 | [7] |

Visualization: Targeting the EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[20][21]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes:

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives act as inhibitors of DHFR, a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids in microorganisms. By blocking DHFR, these compounds disrupt microbial growth and replication.

-

Interference with Cell Wall Synthesis: Certain pyrimidine compounds can inhibit the enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

Other Mechanisms: Other reported mechanisms include the inhibition of microbial DNA gyrase and the disruption of microbial membrane integrity.[22]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] The broth microdilution method is a common technique for determining the MIC.[25][26]

Step-by-Step Methodology: [25][27]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilutions: Prepare serial twofold dilutions of the pyrimidine derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Comparative Antimicrobial Activity

The following table presents the MIC values of representative pyrimidine derivatives against various bacterial and fungal strains.[21][28]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridazino[1,2-a]pyrimidine Derivative 8 | Staphylococcus aureus | 1-2 (μmol/mL) | [21] |

| Pyridazino[1,2-a]pyrimidine Derivative 9 | Escherichia coli | 1-2 (μmol/mL) | [21] |

| Pyridazino[1,2-a]pyrimidine Derivative 10 | Candida albicans | 1-3 (μmol/mL) | [21] |

| 6-amino-2-thioxo-1H-pyrimidine-4-one Derivative 2a | Bacillus subtilis | Active | [28] |

| 6-amino-2-thioxo-1H-pyrimidine-4-one Derivative 3c | Candida albicans | Active | [28] |

Visualization: Workflow for MIC Determination

Caption: Principle of the plaque reduction assay for antiviral activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. [29][30]Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. [29][31]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often mediated by their ability to inhibit the production and activity of pro-inflammatory molecules. [29]Key mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine-based compounds act as inhibitors of COX-1 and COX-2, enzymes that are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [29][32]* Suppression of Pro-inflammatory Cytokines: Pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. [29][31]* Inhibition of Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway plays a central role in regulating the inflammatory response. Some pyrimidine compounds can inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes. [29]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. [1][3][33]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. For instance, the introduction of specific hydrophobic or electron-withdrawing groups at certain positions can significantly enhance the anticancer or antimicrobial activity of the molecule. [19][34]

Conclusion and Future Perspectives

The pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. [4][35]The diverse biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their immense potential in drug discovery. [1][2]Future research will likely focus on the synthesis of novel pyrimidine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of their mechanisms of action and the application of rational drug design principles will undoubtedly lead to the development of new and effective treatments for a wide range of human diseases. [4]

References

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.

-

Al-Ostath, A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Retrieved January 7, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. Retrieved January 7, 2026, from [Link]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Structure–Activity Relationships of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 7, 2026, from [Link]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Drug Discovery and Development. Retrieved January 7, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved January 7, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2019). PubMed. Retrieved January 7, 2026, from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved January 7, 2026, from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved January 7, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 7, 2026, from [Link]

-

In Vitro Antiviral Testing. (n.d.). Institute for Antiviral Research, Utah State University. Retrieved January 7, 2026, from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 7, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 7, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 7, 2026, from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 7, 2026, from [Link]

-

In Vitro Plaque Reduction Neutralization Assay. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews. Retrieved January 7, 2026, from [Link]

-

Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2015). PubMed. Retrieved January 7, 2026, from [Link]

-

Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (2020). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 7, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 7, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

Chemical structures of the most active antiviral pyrimidine derivatives... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijrpr.com [ijrpr.com]

- 10. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. emerypharma.com [emerypharma.com]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. youtube.com [youtube.com]

- 27. bmglabtech.com [bmglabtech.com]

- 28. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. mdpi.com [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. gsconlinepress.com [gsconlinepress.com]

The Pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the realm of medicinal chemistry. Its inherent presence in the fundamental building blocks of life, the nucleobases of DNA and RNA (cytosine, thymine, and uracil), has made it a "privileged scaffold" in the eyes of drug designers.[1][2][3] This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has allowed for the development of a vast arsenal of therapeutic agents targeting a wide array of human diseases.[4][5] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of pyrimidine compounds, offering insights for the continued development of novel and effective pharmaceuticals.

I. The Art of Synthesis: Constructing the Pyrimidine Core

The synthetic accessibility of the pyrimidine ring is a key driver of its widespread use in drug discovery.[1] A variety of classical and modern synthetic methodologies allow for the facile construction and derivatization of this essential scaffold.

One of the most fundamental and enduring methods for pyrimidine synthesis is the Biginelli reaction . This one-pot, three-component condensation reaction of an aldehyde, a β-ketoester, and urea or thiourea provides a straightforward route to dihydropyrimidinones, which can be further modified.[6]

Representative Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol) and the β-ketoester (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL).

-

Addition of Urea/Thiourea: Add urea or thiourea (1.5 mmol) to the mixture.

-

Catalyst Introduction: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃).

-

Reaction Execution: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

More contemporary approaches, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic toolbox, enabling the introduction of a wide range of substituents onto the pyrimidine ring with high precision and efficiency.[7] These advanced methods are crucial for fine-tuning the pharmacological properties of pyrimidine-based drug candidates.

Caption: A simplified workflow of the Biginelli reaction for pyrimidine synthesis.

II. Therapeutic Frontiers: The Broad Spectrum of Pyrimidine-Based Drugs

The versatility of the pyrimidine scaffold is evident in the wide range of therapeutic areas where pyrimidine-containing drugs have made a significant impact.[1][4] From fighting cancer to combating infectious diseases, these compounds have proven to be invaluable tools in the hands of medicinal chemists.

A. Anticancer Agents: A Pillar of Oncology

Pyrimidine derivatives are at the forefront of modern cancer therapy.[8][9] They exert their anticancer effects through a variety of mechanisms, with kinase inhibition being one of the most prominent.

Kinase Inhibitors: Many pyrimidine-based compounds are designed to mimic ATP and bind to the ATP-binding site of kinases, thereby inhibiting their activity.[10] This is particularly effective in cancers driven by aberrant kinase signaling. For example, pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) have shown significant clinical success.[1][11]

-

EGFR Inhibitors: In non-small cell lung cancer, mutations in EGFR can lead to uncontrolled cell proliferation. Pyrimidine-based drugs can effectively block this signaling pathway.[1]

-

CDK4/6 Inhibitors: In certain types of breast cancer, CDK4/6 are key drivers of cell cycle progression. Pyrimidine-containing inhibitors can induce cell cycle arrest.[1]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives have been developed to target other critical cellular processes in cancer, such as microtubule dynamics and DNA synthesis.[1][12] For instance, the well-known chemotherapy agent 5-fluorouracil is a pyrimidine analog that inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair.

The following table summarizes the activity of selected pyrimidine-based anticancer agents.

| Compound | Target/Mechanism | Cancer Type(s) | IC50 |

| Compound 95 | EGFR triple mutant | Lung Cancer | 0.2 ± 0.01 μM[13] |

| Compound 88 | HER2, EGFR mutants | Various | 81 ± 40 ng/mL (HER2)[13] |

| Compound 131 | Tubulin polymerization | Lung, Liver, Lymphoma, Retinoblastoma | 0.07 - 0.80 μM[1] |

| RDS 344 | Antiproliferative | Glioblastoma, Breast, Colon | Not specified[8] |

B. Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleobases makes them ideal candidates for antiviral drug development.[2][12] These "nucleoside analogs" can be incorporated into the growing viral DNA or RNA chain, or they can inhibit viral polymerases, ultimately halting viral replication.[12] This strategy has been successfully employed against a range of viruses, including:

-

Human Immunodeficiency Virus (HIV): Drugs like Zidovudine (AZT) are pyrimidine nucleoside analogs that inhibit the viral reverse transcriptase enzyme.[6]

-

Hepatitis B and C Viruses (HBV/HCV): Pyrimidine-based drugs are a key component of combination therapies for chronic hepatitis infections.[12][14]

-

Herpes Viruses: Acyclovir, a guanosine analog, and its pyrimidine-containing counterparts are effective against herpes simplex virus infections.[12]

The ongoing threat of viral pandemics underscores the continued importance of developing novel antiviral agents, and the pyrimidine scaffold remains a promising starting point for these efforts.[14][15]

C. Antibacterial Agents: A Weapon Against Drug Resistance

With the rise of multidrug-resistant bacteria, there is an urgent need for new antibiotics.[16][17] Pyrimidine derivatives have emerged as a valuable class of antibacterial agents, often targeting essential bacterial enzymes that are distinct from their mammalian counterparts.[18][19] For example, trimethoprim, a pyrimidine-based drug, selectively inhibits bacterial dihydrofolate reductase, an enzyme required for folic acid synthesis and, consequently, DNA synthesis.[18] Researchers are actively exploring novel pyrimidine-based compounds to combat challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[16]

D. Other Therapeutic Applications

The therapeutic utility of pyrimidines extends beyond oncology and infectious diseases. They have also been investigated for their potential as:

-

Central Nervous System (CNS) active agents [1]

III. Structure-Activity Relationship (SAR): The Key to Optimization

The biological activity of a pyrimidine derivative is exquisitely sensitive to the nature and position of its substituents.[3][7][23] Understanding the structure-activity relationship (SAR) is therefore critical for optimizing lead compounds into potent and selective drug candidates.

For instance, in the context of kinase inhibitors, specific substitutions on the pyrimidine ring are crucial for establishing key hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding site.[24] Modifications at other positions can be used to enhance selectivity, improve pharmacokinetic properties, and reduce off-target effects.[7]

Caption: The diverse therapeutic applications stemming from the pyrimidine core.

IV. Future Perspectives: The Continuing Evolution of Pyrimidine-Based Drugs

The future of pyrimidine-based drug discovery is bright and full of potential. As our understanding of disease biology deepens, medicinal chemists will continue to leverage the versatility of the pyrimidine scaffold to design novel therapeutics with improved efficacy and safety profiles. Key areas of future research include:

-

Dual-Target Inhibitors: The development of single molecules that can simultaneously inhibit two or more disease-relevant targets is a promising strategy for overcoming drug resistance and improving therapeutic outcomes.[11]

-

Targeting Protein-Protein Interactions: Moving beyond enzyme inhibition, pyrimidine-based compounds are being explored for their ability to modulate protein-protein interactions, which play a critical role in many diseases.

-

Covalent Inhibitors: The design of pyrimidine derivatives that can form a covalent bond with their target protein can lead to increased potency and duration of action.

References

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

-

Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]

-

A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]

-

Recent Development of Pyrimidine‐Containing Antimicrobial Agents. [Link]

-

Reported pyrimidine derivatives as antibacterial agents. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]

-

Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]

-

Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

-

Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. [Link]

-

Pyrimidine As Anticancer Agent: A Review. [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. [Link]

-

Pyrimidine-derived cardiovascular agents. [Link]

-

Marketed pyrimidine scaffold containing drugs. [Link]

-

Effects of pyrimidines on the guinea-pig coronary vasculature. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. ijrpr.com [ijrpr.com]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. mdpi.com [mdpi.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Pyrimidin-2-yl)ethanamine in Medicinal Chemistry

This compound, and more commonly its hydrochloride salt (CAS No: 1616809-52-9), is a vital heterocyclic building block in modern drug discovery and development. Its pyrimidine core is a privileged scaffold, found in numerous biologically active molecules and approved pharmaceuticals. The primary amine functionality provides a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries. This guide offers a comprehensive technical overview of its commercial availability, quality control, synthesis, and applications, with a focus on empowering researchers to effectively utilize this compound in their work. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including as antimicrobial, antiviral, and antitumor agents.[1]

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial suppliers, typically as the hydrochloride salt to improve stability and handling.

| Supplier | Product Name | CAS Number | Typical Purity | Physical Form |

| Sigma-Aldrich | This compound hydrochloride | 1616809-52-9 | ≥97% | Solid |

| BLD Pharm | This compound hydrochloride | 1616809-52-9 | 97% | Solid |

| ChemScene | This compound hydrochloride | 1616809-52-9 | 97% | Solid |

It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity and analytical data.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound hydrochloride is critical for reproducible research. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation. While specific spectra can vary slightly based on the solvent and instrument, the following provides an example of expected chemical shifts.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.85 (d, J=4.8 Hz, 2H): Protons on the pyrimidine ring (positions 4 and 6).

-

δ 7.45 (t, J=4.8 Hz, 1H): Proton on the pyrimidine ring (position 5).

-

δ 4.60 (q, J=6.8 Hz, 1H): Methine proton (CH).

-

δ 1.55 (d, J=6.8 Hz, 3H): Methyl protons (CH₃).

-

Amine protons (NH₂ or NH₃⁺) may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 168.0, 157.5, 120.0, 50.0, 20.0: Representative shifts for the pyrimidine and ethylamine carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound hydrochloride. A typical reverse-phase HPLC method would involve:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength around 254 nm.

This method should effectively separate the main compound from potential impurities.

Synthesis of this compound Hydrochloride

While commercially available, an in-house synthesis may be desirable for certain research applications. A common synthetic route involves the reduction of a corresponding oxime or the reductive amination of a ketone.

Exemplary Synthetic Protocol: Reductive Amination of 2-Acetylpyrimidine

This protocol outlines a general procedure for the synthesis of this compound hydrochloride.

Step 1: Formation of the Imine

To a solution of 2-acetylpyrimidine (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) at room temperature. The reaction is stirred for 24-48 hours and monitored by TLC or LC-MS.

Step 2: Work-up and Purification

Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., NaOH). The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 3: Salt Formation

The crude this compound is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Caption: Synthetic workflow for this compound HCl.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential, particularly in the area of kinase inhibitors.

Synthesis of Pyrimidine-Based Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. This compound serves as a key starting material for introducing diversity at the 2-position of the pyrimidine ring.

For instance, it can be used in nucleophilic aromatic substitution (SNAr) reactions with activated heterocyclic systems or in coupling reactions to build more elaborate structures. A notable application is in the development of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents.[2]

Caption: Application in the synthesis of kinase inhibitors.

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound hydrochloride.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a cornerstone building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its commercial availability, coupled with a clear understanding of its properties, synthesis, and applications, enables researchers to efficiently explore new chemical space in the quest for next-generation drugs. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

G. A. M. Kad, et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem., 2023, 14, 1234-1249. [Link]

-

A. K. El-Sayed, et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020, 25(11), 2533. [Link]

Sources

safety and handling of 1-(Pyrimidin-2-yl)ethanamine

An In-depth Technical Guide for the Safe Handling and Use of 1-(Pyrimidin-2-yl)ethanamine

Introduction

This compound is a heterocyclic primary amine of significant interest to the pharmaceutical and agrochemical research communities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives are explored for a wide array of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4][5][6] As a chiral building block, this compound offers a versatile entry point for synthesizing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.[7][8]

The inherent reactivity of the primary amine and the biological potential of the pyrimidine core necessitate a thorough understanding of the compound's safety profile and handling requirements. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound in a laboratory setting. The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's chemical properties and potential hazards.

Physicochemical and Toxicological Profile

A foundational element of safe handling is a complete understanding of the compound's identity and inherent hazards. While comprehensive toxicological data for this compound is limited, information for its hydrochloride salt and structurally similar analogs, such as 1-(Pyridin-2-yl)ethanamine, provides critical insight into its potential hazards.

The hydrochloride salt of the parent compound is most commonly available. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact material being handled.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Hydrochloride Salt) | Reference |

| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [9] |

| CAS Number | 1616809-52-9 | [10] |

| Molecular Formula | C₆H₁₀ClN₃ | [9][10] |

| Molecular Weight | 159.62 g/mol | [9][10] |

| Appearance | Light yellow crystal or crystalline powder (related methanamine) | [11] |

GHS Hazard Assessment

Based on available data for the hydrochloride salt, the compound is classified as a hazardous substance.[10] The closely related analog, 1-(Pyridin-2-yl)ethanamine, presents a more severe hazard profile, including acute oral toxicity and the risk of serious eye damage.[12][13] Given the structural similarities, it is prudent to handle this compound with a level of caution that accounts for these potential, more severe hazards.

Table 2: GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. | [10] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | [10] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. | [10] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. | [10] | |

| Potential Additional Hazards (based on pyridine analog) |

ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed. H318: Causes serious eye damage. | [13] |

Hazard Analysis and Risk Mitigation

The primary hazards are associated with its irritant properties and potential acute toxicity. The basicity of the primary amine group is the likely cause of skin and eye irritation. As with many biologically active heterocyclic compounds, ingestion can pose a significant toxicological risk by interfering with metabolic pathways.[14][15]

Reactivity Hazards

-

Air Sensitivity: Structurally related compounds are known to be air-sensitive.[12][16] It is reasonable to assume this compound may degrade upon exposure to air and moisture. Handling under an inert atmosphere is a critical risk mitigation step.

-

Incompatibilities: As a basic amine, it can react exothermically with acids. It is also incompatible with strong oxidizing agents. Store separately from these chemical classes.

-

Hazardous Decomposition: Upon combustion, it may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow illustrates the logical progression from hazard identification to the implementation of robust safety controls.

Caption: Hazard Mitigation Workflow Diagram.

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is the cornerstone of laboratory safety.[17][18]

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling airborne particulates, which may cause respiratory irritation (H335).[10][19]

-

Inert Atmosphere: For reactions or long-term storage, using a glovebox or Schlenk line to handle the material under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation due to air sensitivity.[16]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is non-negotiable.[20][21]

Table 3: Required Personal Protective Equipment

| Protection | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) | Protects against splashes and airborne particles, addressing serious eye irritation hazard (H319).[10][22] |

| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time) | Protects against skin contact and irritation (H315). Inspect gloves before use and change immediately if contaminated.[17] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from spills.[20] |

| Footwear | Closed-toe, non-perforated shoes | Prevents injury from spills or dropped items.[17] |

Detailed Protocol for Weighing and Aliquoting

This protocol provides a self-validating workflow for safely handling the solid compound.

-

Preparation:

-

Don all required PPE as specified in Table 3.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Designate a specific area within the fume hood for the procedure.

-

Assemble all necessary equipment: anti-static weigh boat, spatulas, receiving vessel with a septum cap, and a container for hazardous waste.

-

-

Inert Gas Purge (Causality: To prevent degradation of the air-sensitive compound):

-

If available, flush the receiving vessel with a gentle stream of nitrogen or argon gas for 1-2 minutes.

-

Seal the vessel with the septum cap.

-

-

Weighing and Transfer:

-

Place the weigh boat on the analytical balance inside the fume hood and tare.

-

Carefully transfer the approximate required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Minimize the time the stock bottle is open.

-

Promptly and securely close the main stock bottle.

-

Record the exact weight.

-

Carefully transfer the weighed solid into the prepared receiving vessel. A powder funnel may be used to prevent loss of material.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), placing the used cloth into the designated solid hazardous waste container.

-

Dispose of the used weigh boat in the same waste container.

-

-

Post-Procedure:

-

Wash hands thoroughly with soap and water after removing gloves.[17]

-

Caption: Safe Aliquoting and Transfer Workflow.

Storage and Stability

Proper storage is critical for maintaining the compound's integrity and ensuring safety.

-